N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide
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Overview
Description
The compound “N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide” is a complex organic molecule that belongs to the class of heterocyclic compounds . It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, the synthesis of triazolothiadiazine derivatives involves the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The review article by Aggarwal et al. compiles the latest synthetic approaches for the synthesis of triazolothiadiazine and its derivatives .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. Based on the fusion permutations of a five-membered triazole ring with a six-membered thiadiazine ring, four isomeric structural variants of triazolothiadiazine may exist .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse and complex, depending on the specific conditions and reagents used. For instance, in the presence of phosphorus oxide trichloride, a dehydration and cyclization reaction can occur .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. For instance, the IR absorption spectra of similar compounds have shown the presence of signals for C=O groups .Scientific Research Applications
Antimicrobial Activity
Studies on thienopyrimidine derivatives, which share structural similarities with the compound of interest, have shown pronounced antimicrobial activities. For instance, Bhuiyan et al. (2006) explored the synthesis and antimicrobial evaluation of new thienopyrimidine derivatives, indicating potential applications of similar compounds in developing antimicrobial agents (Bhuiyan et al., 2006).
Antiproliferative Activity
Compounds with the [1,2,4]triazolo[4,3-b]pyridazin moiety, like the one , have been studied for their antiproliferative activity against cancer cells. Ilić et al. (2011) synthesized a small library of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives and found that some derivatives inhibited the proliferation of endothelial and tumor cells, suggesting potential applications in cancer research (Ilić et al., 2011).
Synthesis of Novel Heterocyclic Compounds
The structural framework of N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide facilitates the synthesis of novel heterocyclic compounds. Soleimany et al. (2015) developed a facile route for the synthesis of thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives from similar starting materials, highlighting the compound's potential as a precursor for synthesizing a wide variety of heterocyclic compounds with potential biological activities (Soleimany et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5OS2/c21-15(12-2-1-6-23-12)16-8-14-18-17-13-4-3-11(19-20(13)14)10-5-7-22-9-10/h1-7,9H,8H2,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BONCIVGSXHCKDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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